molecular formula C16H10Cl2O3 B14410595 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 80972-96-9

6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14410595
CAS No.: 80972-96-9
M. Wt: 321.2 g/mol
InChI Key: GGSXYQKOZXGYLG-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic flavone derivative characterized by a benzopyran core substituted with chlorine atoms at positions 6 and 8 and a 4-methoxyphenyl group at position 2.

Properties

CAS No.

80972-96-9

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

6,8-dichloro-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10Cl2O3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3

InChI Key

GGSXYQKOZXGYLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 6,8-dichloro-4H-chromen-4-one as a starting material, which is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-4-one derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease. Additionally, the compound’s antioxidant properties can protect cells from oxidative stress and damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Patterns and Physicochemical Properties

Key structural variations among benzopyran-4-one derivatives include halogenation, methoxylation, hydroxylation, and substitution of the phenyl ring. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties Source
Target Compound 6,8-Cl; 2-(4-OCH₃-Ph) C₁₆H₁₁Cl₂O₃ 321.9* High lipophilicity (Cl groups) Synthetic
Tangeretin () 5,6,7,8-OCH₃; 2-(4-OCH₃-Ph) C₂₀H₂₀O₇ 372.37 High hydrophobicity (methoxy) Natural (citrus)
6,7-Dimethoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one () 6,7-OCH₃; 3-(4-OCH₃-Ph) C₁₇H₁₆O₅ 300.30 Moderate solubility; natural origin Fermentation (CG3 strain)
6,8-Dibromo-2-(4-bromophenyl)-7-hydroxy () 6,8-Br; 2-(4-Br-Ph); 7-OH C₁₅H₇Br₃O₃ 505.94 High molecular weight; halogenated Synthetic
5,7-Dihydroxy-6-methyl-2-(4-OCH₃-Ph) () 5,7-OH; 6-CH₃; 2-(4-OCH₃-Ph) C₁₇H₁₄O₅ 298.29 Polar (hydroxy groups) Synthetic

*Calculated based on structural formula.

Key Observations :

  • Halogenation : Chlorine or bromine substituents (e.g., target compound, ) increase molecular weight and lipophilicity compared to methoxy or hydroxy groups .
  • Methoxylation : Tangeretin’s five methoxy groups enhance membrane permeability, facilitating cellular uptake .
  • Hydroxylation : Polar hydroxy groups () improve water solubility but may reduce bioavailability due to rapid metabolism .
Anticancer and Cytotoxic Effects
  • Target Compound : Chlorine substituents may enhance DNA intercalation or enzyme inhibition, though specific data are lacking. Similar halogenated flavones (e.g., ) show cytotoxic activity against cancer cells .
  • Tangeretin : Exhibits anti-proliferative effects synergistically with odorants via cAMP/Ca²⁺ pathways .
  • Methoxy-Substituted Analogues : Compounds like 6,7-dimethoxy derivatives () demonstrate chemoprotective effects against hormone-related cancers .
  • Styrylchromones (): 2-Styryl derivatives with methoxy groups show tumor-specificity comparable to doxorubicin but lower cytotoxicity, highlighting substituent-dependent activity .
Anti-inflammatory and Antioxidant Activity
  • Hydroxy-Methoxy Mixtures (): Compounds 27–29 from Tamarix dioica exhibit antioxidant properties due to phenolic hydroxyl groups .

Biological Activity

6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, a synthetic compound belonging to the flavonoid class, specifically a chromone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C17H14Cl2O3C_{17}H_{14}Cl_{2}O_{3} and molecular weight of approximately 347.20 g/mol. Its structural features include two chlorine atoms at the 6 and 8 positions and a methoxyphenyl group at the 2 position, contributing to its unique pharmacological properties .

Biological Activities

Research indicates that 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one exhibits several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses broad-spectrum antimicrobial properties. It has shown efficacy against various bacterial strains including Bacillus subtilis , Staphylococcus aureus , and Escherichia coli . The mechanism of action involves competitive binding to the ATP binding site of bacterial DNA gyrase B, inhibiting its activity and thus preventing bacterial replication .

Antifungal Activity

In addition to antibacterial effects, the compound has exhibited antifungal activity against Candida albicans . The structural modifications in the benzopyran scaffold enhance its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival. The presence of chlorine substituents is associated with enhanced cytotoxicity against various cancer cell lines .

The biological activities of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one can be attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : By binding to DNA gyrase B, the compound disrupts bacterial DNA replication.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane integrity and function.
  • Apoptotic Pathways : The compound may activate caspases and other pro-apoptotic factors, leading to programmed cell death in cancerous cells .

Synthesis Methods

Various synthetic routes have been developed for producing 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. A common method involves a Claisen-Schmidt condensation followed by cyclization and chlorination:

  • Starting Materials : Substituted benzaldehyde and acetophenone derivatives.
  • Condensation Reaction : Conducted in the presence of a base (e.g., sodium hydroxide).
  • Cyclization : Using an acid catalyst (e.g., sulfuric acid) to form the benzopyran ring.
  • Chlorination : Selective chlorination at positions 6 and 8 using reagents like thionyl chloride.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Properties : A study reported that derivatives similar to 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values indicating potent inhibition .
  • Anticancer Research : In another investigation, compounds with similar structures were tested against various cancer cell lines, revealing promising results in inducing apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the biological activity of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one relative to other compounds in its class, a comparative analysis is presented below:

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Activity
6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-oneHighModerateHigh
Benzopyrone Derivative AModerateLowModerate
Benzopyrone Derivative BHighHighLow

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